molecular formula C15H12N4O B7558535 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide

1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide

カタログ番号 B7558535
分子量: 264.28 g/mol
InChIキー: XGRSHTQUCOLNRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A (PP2A), which is a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

作用機序

1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor works by binding to the catalytic subunit of this compound, thereby inhibiting its activity. This compound is a heterotrimeric complex consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. The catalytic subunit is responsible for the dephosphorylation of various substrates, while the regulatory subunit determines the substrate specificity and subcellular localization of the enzyme.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, this compound inhibitor has been shown to reduce the accumulation of abnormal proteins and improve neuronal survival in animal models of neurodegenerative disorders.

実験室実験の利点と制限

One of the advantages of using 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor in lab experiments is its potent inhibitory activity against this compound. This allows for the selective inhibition of this compound activity without affecting other phosphatases. However, one of the limitations of using this compound inhibitor is its potential off-target effects, as this compound inhibitor may also inhibit other kinases and phosphatases.

将来の方向性

There are several future directions for the research on 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor. One potential direction is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of this compound inhibitor in other diseases, such as viral infections and autoimmune diseases. Finally, the development of this compound inhibitor as a therapeutic agent for cancer and neurodegenerative disorders will require further preclinical and clinical studies to determine its efficacy and safety.

合成法

The synthesis of 1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor involves the condensation of 4-pyridinecarboxaldehyde with 1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then purified by column chromatography to obtain the final product, this compound.

科学的研究の応用

1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound plays a critical role in regulating the activity of various signaling pathways that are dysregulated in cancer, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK/ERK pathway. Inhibition of this compound activity by this compound inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
This compound inhibitor has also been shown to have potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound activity is known to be dysregulated in these diseases, leading to the accumulation of abnormal proteins and neuronal death. Inhibition of this compound activity by this compound inhibitor has been shown to reduce the accumulation of abnormal proteins and improve neuronal survival in animal models of these diseases.

特性

IUPAC Name

1-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(17-12-6-9-16-10-7-12)14-8-11-19(18-14)13-4-2-1-3-5-13/h1-11H,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRSHTQUCOLNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。